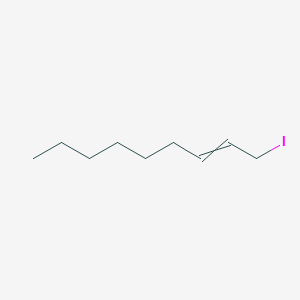

1-Iodonon-2-ene

Description

1-Iodonon-2-ene is an organoiodine compound with the molecular formula C₉H₁₇I, featuring a nine-carbon chain, an iodine atom at position 1, and a double bond between carbons 2 and 3. For example, 1-Iodononane (C₉H₁₉I, CAS 4282-42-2) shares a similar backbone but lacks the double bond, with a molecular weight of 254.15 g/mol and applications as an organic synthesis intermediate .

The presence of the iodine atom and double bond in this compound suggests unique reactivity:

- Electrophilic addition: The double bond may undergo reactions with electrophiles (e.g., halogens or acids).

- Nucleophilic substitution: The iodine atom can participate in SN2 reactions, though steric hindrance from the adjacent double bond may reduce reactivity compared to saturated analogs.

- Thermal stability: Iodoalkenes are generally less stable than chloro- or bromoalkenes due to the weaker C–I bond, which may lead to decomposition under heat or light .

Properties

CAS No. |

65689-00-1 |

|---|---|

Molecular Formula |

C9H17I |

Molecular Weight |

252.14 g/mol |

IUPAC Name |

1-iodonon-2-ene |

InChI |

InChI=1S/C9H17I/c1-2-3-4-5-6-7-8-9-10/h7-8H,2-6,9H2,1H3 |

InChI Key |

CJROWVFZQBPPFB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=CCI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodonon-2-ene can be synthesized through several methods. One common approach involves the iodination of non-2-ene using iodine and a suitable catalyst. The reaction typically takes place under mild conditions, often in the presence of a solvent such as methanol . Another method involves the use of N-iodosuccinimide (NIS) as the iodinating agent, which provides high selectivity and yields .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Iodonon-2-ene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides or amines, under appropriate conditions.

Addition Reactions: The double bond in this compound can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols.

Common Reagents and Conditions:

Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.

Addition: Hydrogen bromide or chlorine in the presence of a catalyst can be used for addition reactions.

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (mCPBA) can be used for epoxidation.

Major Products:

Substitution: Formation of non-2-ene derivatives with different substituents.

Addition: Formation of vicinal dihalides or halohydrins.

Oxidation: Formation of epoxides or diols.

Scientific Research Applications

1-Iodonon-2-ene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions involving alkenes.

Mechanism of Action

The mechanism of action of 1-iodonon-2-ene involves its reactivity with various nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates substitution reactions. The double bond allows for addition reactions, where electrophiles add across the double bond, leading to the formation of new products. The compound’s reactivity is influenced by the electronic and steric effects of the iodine atom and the double bond.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares hypothetical properties of 1-Iodonon-2-ene with its halogenated analogs, based on general trends in organohalogen chemistry :

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C, estimated) | Density (g/cm³, estimated) | Reactivity (Relative) |

|---|---|---|---|---|---|

| This compound | C₉H₁₇I | 252.09 | ~220–240 | ~1.5–1.7 | Moderate |

| 1-Chloronon-2-ene | C₉H₁₇Cl | 176.68 | ~180–200 | ~0.9–1.1 | High |

| 1-Bromonon-2-ene | C₉H₁₇Br | 221.14 | ~200–220 | ~1.2–1.4 | High |

| 1-Fluoronon-2-ene | C₉H₁₇F | 144.23 | ~150–170 | ~0.8–0.9 | Low |

Key Observations :

- Molecular weight : Iodo derivatives are heaviest due to iodine’s atomic mass (127 g/mol), followed by bromine (80 g/mol) and chlorine (35.5 g/mol) .

- Boiling points : Increase with halogen size (F < Cl < Br < I) due to stronger London dispersion forces.

- Reactivity : Chloro- and bromoalkenes are more reactive in substitution reactions, whereas iodoalkenes are prone to elimination or radical pathways due to the labile C–I bond .

Chemical Reactivity

- Electrophilic Addition: The double bond in this compound may react with HBr or HCl, though steric effects from the iodine atom could slow kinetics compared to 1-Chloronon-2-ene . Iodine’s polarizability may stabilize carbocation intermediates in acid-catalyzed hydration.

- Oxidative Stability: Iodoalkenes are susceptible to iodine loss under UV light or heat, forming nonene and iodine radicals. This contrasts with more stable chloro- or bromoalkenes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.